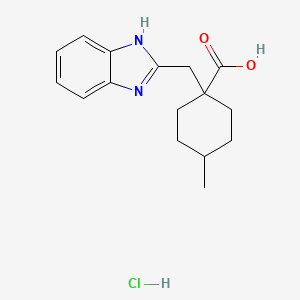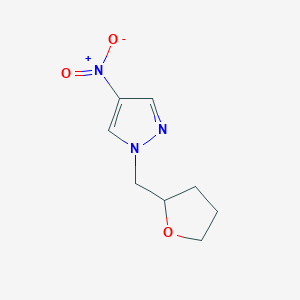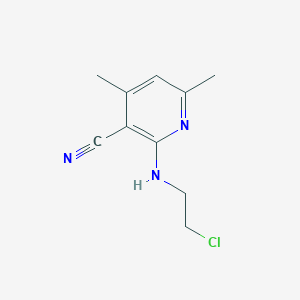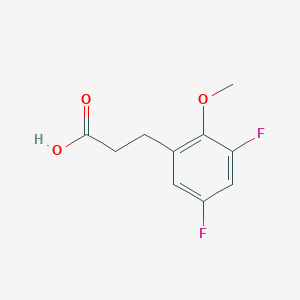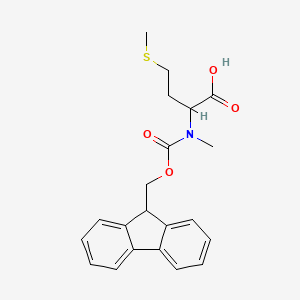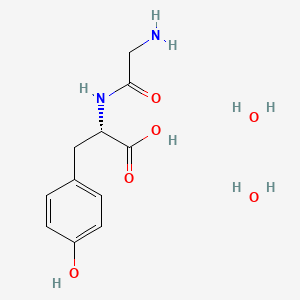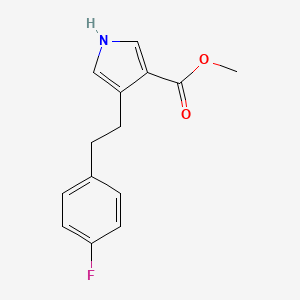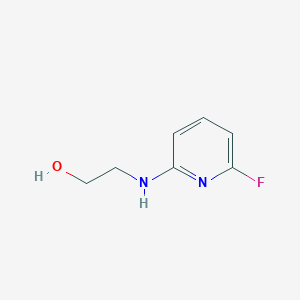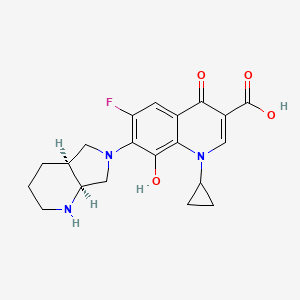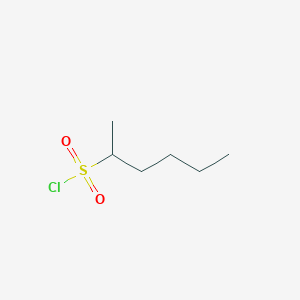![molecular formula C8H7N3O2 B1441422 Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-17-5](/img/structure/B1441422.png)
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Übersicht
Beschreibung
“Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a chemical compound with a molecular weight of 177.16 . It has the IUPAC name “methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” and the InChI code "1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11)" .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-D]pyrimidine derivatives has been described in various studies . For instance, one study describes the synthesis and structure-activity relationships of a library of thirty 7H-pyrrolo[2,3-D]pyrimidine derivatives . Another study presents an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with a 31% overall yield .Molecular Structure Analysis
The molecular structure of “Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is characterized by a pyrrolo[2,3-D]pyrimidine core with a methyl ester group attached . The InChI code provides a textual representation of the molecule’s structure .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” are not detailed in the search results, pyrrolo[2,3-D]pyrimidine derivatives are known to be involved in various chemical reactions, particularly in the context of medicinal chemistry .Physical And Chemical Properties Analysis
“Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a solid compound with a molecular weight of 177.16 . Its InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Application Summary: This compound is used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized .
- Methods of Application: The compounds were synthesized in three steps with high yields .
- Results: Among the novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
2. α-Amylase Inhibitors
- Application Summary: Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods of Application: The compounds were synthesized and then evaluated for their ability to inhibit the α-amylase enzyme .
- Results: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
3. JAK1 Inhibitors
- Application Summary: Through modification of the 3-aminopiperidine linker in tofacitinib, highly selective JAK1 inhibitors with nanomolar potency in a human whole blood assay were discovered .
- Methods of Application: Structural modifications suggested by X-ray crystallographic analysis were used to achieve improvements in JAK1 potency and selectivity .
- Results: The results of this research are not explicitly mentioned in the source .
4. Inhibitors of P21-Activated Kinase 4
- Application Summary: The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers. The binding modes and inhibitory mechanisms of four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level .
- Methods of Application: The investigation was mainly conducted using molecular dynamics simulations and binding free energy calculations .
- Results: The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
5. Anti-Inflammatory Agents
- Application Summary: Pyrimidines, including 7H-pyrrolo[2,3-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
6. Antibacterial Agents
- Application Summary: A new series of novel 1,3-thiazolidine pyrimidine derivatives were developed and carried out its antibacterial activity against 14 bacterial strains .
- Methods of Application: The compounds were synthesized and then evaluated for their antibacterial activity .
- Results: The results of this research are not explicitly mentioned in the source .
Eigenschaften
IUPAC Name |
methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLUFZHAPSKJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725554 | |
| Record name | Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | |
CAS RN |
1095822-17-5 | |
| Record name | Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



